1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene
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Overview
Description
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene is an organofluorine compound with the molecular formula C4HCl2F5 It is a derivative of butene, where the hydrogen atoms are replaced by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene can be synthesized through various methods. One common approach involves the fluorination of 1,2-dichloro-2-butene using fluorinating agents such as hydrogen fluoride or antimony trifluoride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and catalysts ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide), and nucleophiles (e.g., hydroxide ions, alkoxide ions). These reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield fluorinated alcohols, while addition reactions with hydrogen halides can produce halogenated butenes .
Scientific Research Applications
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. This reactivity is harnessed in various chemical reactions, where the compound acts as a key intermediate or reactant .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound is similar in structure but differs in the position of chlorine and fluorine atoms.
cis-1,1,1,4,4,4-Hexafluoro-2-butene: Known for its low global warming potential and zero ozone depletion potential, it is used as a foaming agent in various applications.
Uniqueness
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene stands out due to its specific arrangement of chlorine and fluorine atoms, which imparts unique chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
54815-10-0 |
---|---|
Molecular Formula |
C4HCl2F5 |
Molecular Weight |
214.95 g/mol |
IUPAC Name |
1,2-dichloro-1,1,4,4,4-pentafluorobut-2-ene |
InChI |
InChI=1S/C4HCl2F5/c5-2(4(6,10)11)1-3(7,8)9/h1H |
InChI Key |
SXAFZSJBIOXONF-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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